molecular formula C19H14FNO4 B2913148 7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850230-71-6

7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2913148
CAS No.: 850230-71-6
M. Wt: 339.322
InChI Key: RISOWAVUIATBCR-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound built on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure recognized in medicinal chemistry for its potential as a template for biologically active molecules . This specific derivative features a fluorine atom at the 7-position and a 3-methoxyphenyl group at the 1-position of the fused ring system. The chromeno[2,3-c]pyrrole core is a topic of research interest due to its structural similarity to other privileged heterocycles, and compounds based on this skeleton have been reported to exhibit various biological activities, such as behaving as glucokinase activators and mimetics of glycosaminoglycans . The presence of the fluorine atom is often explored in drug discovery to potentially influence a compound's lipophilicity, metabolic stability, and binding affinity. Efficient synthetic approaches for creating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones via multicomponent processes have been established, allowing for the practical synthesis of this class of compounds with a broad range of substituents under mild conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c1-21-16(10-4-3-5-12(8-10)24-2)15-17(22)13-9-11(20)6-7-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISOWAVUIATBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the known biological activities of this compound, including its anti-inflammatory and anticancer properties, as well as its synthesis and structural characteristics.

Structural Characteristics

The compound features a unique chromeno-pyrrole framework with specific functional groups that may influence its biological activity. Its molecular formula is C23_{23}H20_{20}FNO5_5, and it has a molecular weight of approximately 429.44 g/mol. The presence of a fluorine atom at the 7-position and a methoxyphenyl group at the 1-position are particularly noteworthy for their potential effects on biological interactions.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The mechanism is believed to involve modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that this compound can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharides.

Anticancer Effects

The compound has also been reported to possess anticancer properties. It is thought to affect cell proliferation and apoptosis pathways, although specific mechanisms remain to be elucidated. The structural features of the compound suggest that it may interact with various cellular targets involved in cancer progression.

Synthesis

The synthesis of this compound typically involves multistep organic reactions. A common synthetic approach includes:

  • Formation of the Chromeno-Pyrrole Framework : This step often utilizes starting materials such as substituted phenols and pyrrole derivatives.
  • Introduction of Functional Groups : The methoxy and fluorine substituents are introduced through electrophilic aromatic substitution reactions.
  • Purification : The final product is usually purified through crystallization methods to ensure high yield and purity.

Case Studies and Research Findings

A review of related literature reveals that compounds within the same class as this compound have demonstrated various biological activities:

Compound NameStructural FeaturesBiological ActivityDistinctive Characteristics
4-Methoxyphenyl derivativeAromatic ring with methoxy groupAnti-inflammatoryLacks isoxazole moiety
Pyrroloquinoline derivativeContains pyrrole structureAnticancerDifferent substitution pattern
Isoxazole derivativesContains isoxazole ringAntimicrobialNo chromeno-pyrrole backbone

The unique combination of chromeno-pyrrole and isoxazole functionalities in this compound distinguishes it from these similar compounds. This suggests diverse mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The chromeno[2,3-c]pyrrole-3,9-dione scaffold tolerates diverse substituents, enabling systematic comparisons:

Table 1: Substituent Impact on Melting Points and Yields
Compound (Substituents) Melting Point (°C) Yield (%) Reference
7-Fluoro-1-(3-methoxyphenyl)-2-methyl Not reported Not reported -
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl >295 72
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl) 276–279 62
2-Allyl-1-(4-ethylphenyl)-7-methyl 235–237 43
7-Fluoro-1-(4-isopropylphenyl)-2-(tetrahydrofuran-2-ylmethyl) Not reported Not reported

Key Observations :

  • Chlorine substituents at the 7-position correlate with higher melting points (>295°C), likely due to increased molecular symmetry and halogen bonding .
  • Bulky alkyl groups (e.g., phenethyl, tetrahydrofuran-2-ylmethyl) reduce yields (43–62%) due to steric hindrance during cyclization .
  • Fluorine’s smaller atomic radius may improve synthetic accessibility compared to chlorine, though experimental data for the target compound is lacking.

Spectroscopic and Electronic Properties

Table 2: IR and NMR Spectral Data
Compound (Substituents) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
7-Fluoro-1-(3-methoxyphenyl)-2-methyl Not reported Not reported Not reported
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl 1701, 1647 9.53 (s, 1H), 7.95–7.89 (m, 3H) 171.9, 160.9, 158.3
2-Allyl-1-(4-ethylphenyl)-7-methyl 1709, 1652 5.46 (s, 1H), 3.90–3.78 (m, 1H) 171.8, 161.1, 158.1

Key Observations :

  • Carbonyl (C=O) stretching frequencies in IR spectra range between 1647–1709 cm⁻¹, influenced by substituent electronic effects .
  • Methine protons in the pyrrolone ring resonate at ~5.46 ppm, while aromatic protons appear between 6.7–8.1 ppm in ¹H NMR .
  • Fluorine’s electron-withdrawing nature may deshield adjacent carbons, but direct spectral data for the 7-fluoro derivative is unavailable.
Table 3: Reaction Yields for Selected Derivatives
Substituent Pattern Yield Range (%)
1-Aryl-2-alkyl with electron-donating groups 70–86
1-Aryl-2-alkyl with bulky substituents 43–62
Fluorinated derivatives Not reported

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